
(R)-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid typically involves the following steps:
Formation of the thiourea derivative: This step involves the reaction of 3,5-bis(trifluoromethyl)aniline with an isothiocyanate derivative to form the thiourea moiety.
Coupling with phenylacetic acid: The thiourea derivative is then coupled with ®-2-phenylacetic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to modify the thiourea group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Modified thiourea derivatives.
Substitution: Products with substituted trifluoromethyl groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic transformations, making it valuable in the development of new synthetic methodologies .
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules .
Medicine
In medicinal chemistry, ®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid is investigated for its potential therapeutic properties. Its structure suggests it may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of ®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups enhance its binding affinity to targets by increasing the compound’s lipophilicity and stability . The thioureido moiety can form strong hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl and thiourea groups but lacks the phenylacetic acid moiety.
3,5-Bis(trifluoromethyl)benzyl modified triazine-based compounds: These compounds also contain the trifluoromethyl groups and are used in similar applications.
Uniqueness
®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid is unique due to the combination of its trifluoromethyl groups, thioureido moiety, and phenylacetic acid backbone. This combination imparts distinct chemical and physical properties, making it versatile for various applications in research and industry .
Properties
Molecular Formula |
C17H12F6N2O2S |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
(2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C17H12F6N2O2S/c18-16(19,20)10-6-11(17(21,22)23)8-12(7-10)24-15(28)25-13(14(26)27)9-4-2-1-3-5-9/h1-8,13H,(H,26,27)(H2,24,25,28)/t13-/m1/s1 |
InChI Key |
SRQDSNFQLLPHSD-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)
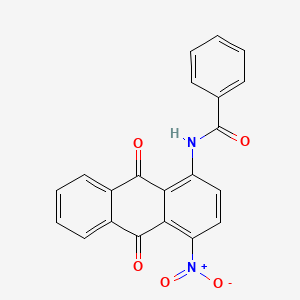

![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
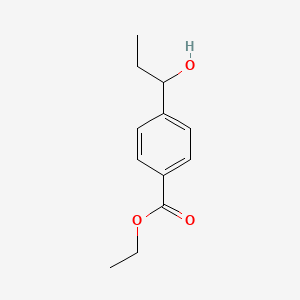
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)
![Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-](/img/structure/B13805521.png)
![Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)
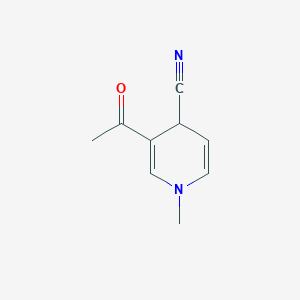
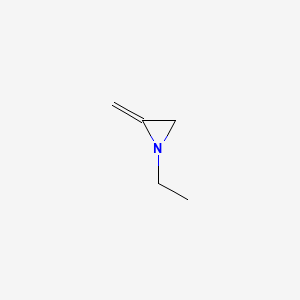
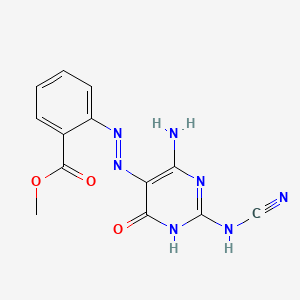
![6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13805557.png)
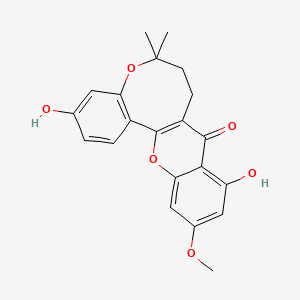
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-](/img/structure/B13805567.png)
